4-(2,5-dimethoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-(2,5-Dimethoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms The compound also features two aromatic rings, one of which is substituted with methoxy groups, and a thiol group attached to the triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-dimethoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:
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Formation of the Triazole Ring: : The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds. For instance, the reaction between 2,5-dimethoxybenzaldehyde and 4-methylphenylhydrazine can form the intermediate hydrazone, which then undergoes cyclization with thiocarbonyl compounds to form the triazole ring.
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Substitution Reactions: : The introduction of the thiol group can be achieved through nucleophilic substitution reactions. Thiourea or other sulfur-containing reagents can be used to introduce the thiol group into the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Key considerations include the selection of solvents, catalysts, and reaction conditions that maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The thiol group in 4-(2,5-dimethoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol can undergo oxidation to form disulfides or sulfonic acids. Common oxidizing agents include hydrogen peroxide and nitric acid.
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Reduction: : The compound can be reduced under specific conditions to modify the triazole ring or the aromatic substituents. Reducing agents such as sodium borohydride can be used.
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Substitution: : The aromatic rings can undergo electrophilic or nucleophilic substitution reactions. Halogenation, nitration, and sulfonation are typical reactions that can introduce new functional groups into the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, nitric acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid).
Major Products
Oxidation Products: Disulfides, sulfonic acids.
Reduction Products: Modified triazole derivatives.
Substitution Products: Halogenated, nitrated, or sulfonated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, 4-(2,5-dimethoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol is used as a building block for the synthesis of more complex molecules
Biology
The compound has potential applications in biological research due to its ability to interact with various biomolecules. It can be used as a probe to study enzyme activities, protein-ligand interactions, and other biochemical processes.
Medicine
In medicine, derivatives of this compound are investigated for their pharmacological properties. The triazole ring is a common motif in many drugs, and modifications of this compound can lead to the development of new therapeutic agents with antimicrobial, antifungal, or anticancer activities.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, dyes, and polymers. Its unique chemical properties make it suitable for various applications, including as a stabilizer or additive in manufacturing processes.
Mechanism of Action
The mechanism of action of 4-(2,5-dimethoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, enzymes, or receptors, modulating their activity. The methoxy and thiol groups can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity.
Molecular Targets and Pathways
Enzymes: The compound can inhibit or activate enzymes by binding to their active sites or allosteric sites.
Receptors: It can interact with cell surface or intracellular receptors, influencing signal transduction pathways.
Metal Ions: The triazole ring can chelate metal ions, affecting their availability and activity in biological systems.
Comparison with Similar Compounds
Similar Compounds
4-(2,5-Dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol: Lacks the 4-methylphenyl group, which may affect its chemical reactivity and biological activity.
5-(4-Methylphenyl)-4H-1,2,4-triazole-3-thiol: Lacks the 2,5-dimethoxyphenyl group, which may influence its solubility and interaction with biomolecules.
4-(2,5-Dimethoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol: Lacks the methyl group on the phenyl ring, potentially altering its steric and electronic properties.
Uniqueness
The combination of the 2,5-dimethoxyphenyl and 4-methylphenyl groups in 4-(2,5-dimethoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol imparts unique chemical and biological properties. The presence of both electron-donating methoxy groups and a bulky methyl group can influence the compound’s reactivity, solubility, and interaction with molecular targets, making it distinct from similar compounds.
Properties
IUPAC Name |
4-(2,5-dimethoxyphenyl)-3-(4-methylphenyl)-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c1-11-4-6-12(7-5-11)16-18-19-17(23)20(16)14-10-13(21-2)8-9-15(14)22-3/h4-10H,1-3H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOCYNQKJRCKAPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NNC(=S)N2C3=C(C=CC(=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
380436-95-3 |
Source
|
Record name | 4-(2,5-dimethoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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